molecular formula C9H10O3S B8689905 2-Methoxy-6-(methylthio)benzoic acid

2-Methoxy-6-(methylthio)benzoic acid

Cat. No.: B8689905
M. Wt: 198.24 g/mol
InChI Key: QQWLMEOHNSJQFD-UHFFFAOYSA-N
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Description

2-Methoxy-6-(methylthio)benzoic acid is a substituted benzoic acid derivative featuring a methoxy group at the 2-position and a methylthio group at the 6-position. Substituted benzoic acids are critical in medicinal chemistry, agrochemicals, and materials science due to their tunable electronic and steric properties. The methylthio group (-SCH₃) introduces sulfur-based functionality, influencing lipophilicity, metabolic stability, and intermolecular interactions such as hydrogen bonding or metal coordination .

Properties

Molecular Formula

C9H10O3S

Molecular Weight

198.24 g/mol

IUPAC Name

2-methoxy-6-methylsulfanylbenzoic acid

InChI

InChI=1S/C9H10O3S/c1-12-6-4-3-5-7(13-2)8(6)9(10)11/h3-5H,1-2H3,(H,10,11)

InChI Key

QQWLMEOHNSJQFD-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC=C1)SC)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

4-(Methylthio)benzoic Acid

  • Structure : Methylthio group at the para position (4-position) of benzoic acid.
  • Properties : Melting point = 193–196°C; molecular formula = C₈H₈O₂S .
  • Comparison: The para-substituted isomer lacks the steric hindrance and electronic effects imposed by ortho-substitution.

2-Methoxy-6-(trifluoromethyl)benzoic Acid

  • Structure : Trifluoromethyl (-CF₃) group at the 6-position.
  • Properties : Melting point = 131–134°C; molecular weight = 220.15 g/mol .
  • Comparison : The electron-withdrawing -CF₃ group reduces electron density at the aromatic ring, increasing acidity compared to the electron-donating -SCH₃ group. This also lowers the melting point due to reduced intermolecular interactions.

Halogen-Substituted Analogs

2-Chloro-6-methoxybenzoic Acid

  • Synthesis : Prepared via directed ortho-metallation using s-BuLi/TMEDA, followed by halogenation .
  • Comparison : The chloro substituent (-Cl) is electron-withdrawing, which enhances the acidity of the carboxylic acid group compared to -SCH₃. Halogens also enable cross-coupling reactions (e.g., Suzuki-Miyaura), whereas -SCH₃ may act as a directing group in C–H activation .

Alkyl and Aryl Substituents

2-Methoxy-6-methylbenzoic Acid

  • Structure : Methyl (-CH₃) group at the 6-position.
  • Lipophilicity (logP) is lower compared to -SCH₃ due to sulfur’s polarizability .

2-Methoxy-6-(4-methoxyphenyl)benzoic Acid (3ba)

  • Synthesis : Synthesized via Ru-catalyzed C–H arylation of 2-methoxybenzoic acid with 4-iodoanisole .
  • The methoxy group on the aryl ring enhances solubility in polar solvents compared to -SCH₃ .

Methylthio-Containing Pyrimidinone Derivatives

  • Example : N-(1-(4-Ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)-3-(methylthio)benzamide (Compound 30) .

Antimicrobial Chalcones

  • Example : Trans-3'-methyl-4-(methylthio)chalcone from Alkanna syriaca .

Data Tables

Table 1: Physical Properties of Selected Benzoic Acid Derivatives

Compound Substituent (Position) Melting Point (°C) Molecular Weight (g/mol) Key Reference
4-(Methylthio)benzoic acid -SCH₃ (4) 193–196 168.21
2-Methoxy-6-(trifluoromethyl)benzoic acid -CF₃ (6) 131–134 220.15
2-Chloro-6-methoxybenzoic acid -Cl (6) Not reported 186.59

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